Methyl 3-methoxybutanoate
CAS No.: 3136-17-2
Cat. No.: VC5416796
Molecular Formula: C6H12O3
Molecular Weight: 132.159
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3136-17-2 |
|---|---|
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.159 |
| IUPAC Name | methyl 3-methoxybutanoate |
| Standard InChI | InChI=1S/C6H12O3/c1-5(8-2)4-6(7)9-3/h5H,4H2,1-3H3 |
| Standard InChI Key | NRMQYDNCUDPVAI-UHFFFAOYSA-N |
| SMILES | CC(CC(=O)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 3-methoxybutanoate (C₆H₁₂O₃) features a butanoate backbone with a methoxy group (-OCH₃) at the third carbon and a methyl ester group (-COOCH₃) at the terminal position. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 132.16 g/mol | |
| Boiling Point | 423 K (149.85°C) | |
| Density | ~1.02 g/cm³ (estimated) | - |
| Solubility | Miscible in organic solvents | |
| InChIKey | NRMQYDNCUDPVAI-UHFFFAOYSA-N |
The methoxy group enhances solubility in polar aprotic solvents, while the ester group facilitates reactivity in hydrolysis and transesterification reactions .
Synthesis Methods
Esterification of 3-Methoxybutanoic Acid
The most common synthesis involves acid-catalyzed esterification of 3-methoxybutanoic acid with methanol:
Reaction Conditions:
Mechanism:
Industrial-Scale Production
Continuous flow reactors optimize yield (up to 90%) by maintaining precise temperature control and catalyst recycling . Purification via fractional distillation ensures >95% purity.
Applications in Industry and Research
Polymer Synthesis
Methyl 3-methoxybutanoate serves as a precursor in biodegradable polymers. Its ester group undergoes polycondensation to form polyesters with tunable thermal properties .
Flavor and Fragrance Industry
The compound’s fruity odor makes it valuable in food and cosmetic formulations. It is classified under FEMA GRAS (Generally Recognized As Safe) for use as a flavoring agent .
Pharmaceutical Intermediates
It acts as a building block for synthesizing bioactive molecules, including antiviral and antifungal agents .
Research Findings
Kinetic Studies
A 2020 study investigated its reaction with hydroxyl radicals (- OH) using gas chromatography–mass spectrometry (GC-MS). Key results:
Catalytic Transformations
Recent advances demonstrate its use in oxa-Michael additions to synthesize α,β-unsaturated esters, critical for polymer crosslinking .
Comparative Analysis with Structural Analogs
The C3 methoxy group in methyl 3-methoxybutanoate uniquely balances polarity and steric effects, enabling diverse reactivity .
Challenges and Future Directions
While microbial degradation pathways remain underexplored, recent work highlights nitrogen limitation as a barrier to biodegradation in soil . Future research should prioritize enzymatic hydrolysis mechanisms and scalable green synthesis methods.
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